molecular formula C11H21IN4 B2769202 N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide CAS No. 1052553-40-8

N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide

Cat. No.: B2769202
CAS No.: 1052553-40-8
M. Wt: 336.221
InChI Key: LVUCDIXRGSXDQM-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide is a specialty compound used primarily in proteomics research . This compound belongs to the class of triazoloazepines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide typically involves the reaction of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with isobutylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acid anhydrides, chlorides, and various solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions yield acylated derivatives, while substitution reactions produce substituted triazoloazepine compounds .

Scientific Research Applications

N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

IUPAC Name

N-(2-methylpropyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4.HI/c1-9(2)8-12-11-14-13-10-6-4-3-5-7-15(10)11;/h9H,3-8H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUCDIXRGSXDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NN=C2N1CCCCC2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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